![molecular formula C16H15N3O2S B4623022 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4623022.png)
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Overview
Description
This compound falls into a class of chemicals that often exhibit significant biological activities. Its structural components, including the isoxazole and thiazole rings, are common in many pharmacologically active molecules.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from basic organic substrates like acids, benzene, and various chlorides. For instance, Ravinaik et al. (2021) discussed the synthesis of similar compounds using 2-(4-methylphenyl)acetic acid and other starting materials (Ravinaik et al., 2021).
Molecular Structure Analysis
These compounds often have complex structures with multiple aromatic rings and heteroatoms. The molecular structure is characterized using spectroscopic techniques such as NMR and IR spectroscopy. For example, Tang Li-jua (2015) used these techniques to characterize a related compound (Tang Li-jua, 2015).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, often involving the formation or breaking of the aromatic rings or the addition/substitution at different sites on the molecule. Rajanarendar et al. (2006) provide insights into some of these reactions (Rajanarendar et al., 2006).
Physical Properties Analysis
The physical properties like solubility, melting point, and crystalline structure are key to understanding these compounds' behavior in different environments. These properties can be determined through experimental methods such as X-ray crystallography and melting point analysis.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are fundamental for predicting the compound's behavior in biological systems or chemical reactions. Studies like those by Pavlova et al. (2022) often explore these aspects (Pavlova et al., 2022).
Scientific Research Applications
Anticancer Applications
Several derivatives of thiazole compounds have demonstrated significant anticancer activities. For example, derivatives synthesized from various precursor compounds exhibited moderate to excellent anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were found to be more potent than the reference drug etoposide in some cases, indicating their potential as effective anticancer agents (Ravinaik et al., 2021). Additionally, novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety were synthesized and evaluated as potent anticancer agents, with several derivatives showing significant in vitro anticancer activity (Gomha et al., 2017).
Antimicrobial Applications
Thiazole derivatives have also been synthesized and tested for their antimicrobial activities. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were found to exhibit more potent antibacterial activity than reference drugs against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against Candida strains (Bikobo et al., 2017).
Anti-Inflammatory and Analgesic Applications
The exploration of thiazole compounds extends into the development of anti-inflammatory and analgesic agents. Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed, synthesized, and evaluated, revealing significant in vitro anti-inflammatory activity. These compounds, characterized by their structural features, were also screened for their analgesic properties, highlighting their potential as therapeutic agents for inflammation and pain management (Shkair et al., 2016).
properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-3-13-14(11-7-5-4-6-8-11)17-16(22-13)18-15(20)12-9-10(2)21-19-12/h4-9H,3H2,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSZEGXCDUVVND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=NOC(=C2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.